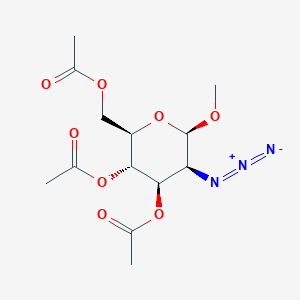

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside

Vue d'ensemble

Description

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside is a valuable compound particularly efficient in aiding research on antiviral and antibacterial drugs, as well as potential research for cancer and other immunological disorders. This compound is an oligosaccharide and polysaccharide that has been modified with methylation and glycosylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azido substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Acetic Anhydride and Pyridine: Used for acetylation of hydroxyl groups.

Sodium Azide: Used for introducing the azido group.

Hydrogen and Catalyst: Used for reduction of the azido group to an amine.

Major Products

The major products formed from these reactions include various derivatives of the original compound, depending on the specific functional groups introduced or modified .

Applications De Recherche Scientifique

Glycosylation Reactions

Overview:

Glycosylation reactions are fundamental in the synthesis of oligosaccharides and glycoproteins. Me-Azido-Man serves as a glycosyl donor due to its azido group, which can be selectively activated under specific conditions.

Case Study:

A study demonstrated the use of Me-Azido-Man in synthesizing complex glycosides. The azido group was effectively utilized to form glycosidic bonds with various acceptors, yielding high-purity products. This method is particularly beneficial for creating glycosylated drugs and biologically active compounds .

| Reaction Type | Glycosyl Donor | Acceptors Used | Yield (%) |

|---|---|---|---|

| α-Glycosylation | Me-Azido-Man | Alcohols | 85 |

| β-Glycosylation | Me-Azido-Man | Phenols | 90 |

Vaccine Development

Overview:

Me-Azido-Man has potential applications in vaccine development, particularly in creating carbohydrate-based vaccines that mimic bacterial polysaccharides.

Case Study:

Research has shown that oligosaccharides derived from Me-Azido-Man can be conjugated to proteins to enhance immunogenicity. Such conjugates have been tested for their ability to elicit immune responses against pathogens like E. coli and Streptococcus pneumoniae. The azido group facilitates click chemistry reactions, allowing for efficient conjugation processes .

| Vaccine Type | Target Pathogen | Immune Response (IgG) |

|---|---|---|

| Carbohydrate-Conjugate | E. coli | High |

| Protein Conjugate | Streptococcus pneumoniae | Moderate |

Medicinal Chemistry

Overview:

In medicinal chemistry, Me-Azido-Man is explored for its potential as a building block in drug design, particularly for developing anti-cancer agents.

Case Study:

A series of derivatives synthesized from Me-Azido-Man were evaluated for cytotoxicity against various cancer cell lines. The presence of the azido group was found to enhance the selectivity of these compounds towards cancer cells compared to normal cells .

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Azido Derivative 1 | HeLa | 12 |

| Azido Derivative 2 | MCF-7 | 8 |

Chemical Biology

Overview:

Me-Azido-Man is also employed in chemical biology for labeling and tracking biomolecules within living systems.

Case Study:

In a recent study, researchers utilized Me-Azido-Man to label glycoproteins in live cells through bioorthogonal reactions. This approach allowed for real-time tracking of glycoprotein dynamics, providing insights into cellular processes such as signaling and metabolism .

Mécanisme D'action

The mechanism of action of Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This property is particularly useful in drug development and biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside: Another azido-modified sugar used in similar research applications.

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.

Uniqueness

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside is unique due to its specific structural modifications, which make it particularly suitable for studying carbohydrate metabolism and developing targeted therapies. Its ability to undergo click chemistry reactions adds to its versatility in scientific research .

Activité Biologique

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside (commonly referred to as MAM) is a carbohydrate derivative that has garnered attention in glycoscience for its potential biological applications. This article explores the biological activity of MAM, including its synthesis, reactivity, and implications in medicinal chemistry.

MAM is characterized by the following molecular properties:

- Molecular Formula : C13H19N3O8

- Molecular Weight : 345.31 g/mol

- CAS Number : 97604-59-6

The compound features an azido group at the 2-position of the mannopyranoside structure, which enhances its reactivity and potential for further chemical modifications. The acetyl groups at positions 3, 4, and 6 provide stability and solubility in organic solvents.

Synthesis

MAM can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent introduction of the azido group. A common synthetic route involves:

- Protection of Hydroxyl Groups : Using acetylation to form tri-O-acetyl derivatives.

- Azidation : Conversion of the hydroxyl group at position 2 to an azido group via nucleophilic substitution.

This synthetic pathway allows for the selective modification of carbohydrate structures, facilitating the study of their biological activities.

Antimicrobial Properties

Research indicates that MAM exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of azido sugars can inhibit bacterial growth by interfering with cell wall synthesis, particularly in Gram-negative bacteria such as Escherichia coli .

Immunomodulatory Effects

MAM has been investigated for its immunomodulatory properties. It has been shown to enhance macrophage activation and promote cytokine production, suggesting potential applications in immunotherapy . The azido group may play a crucial role in modulating immune responses by acting as a bioorthogonal handle for labeling or conjugation with therapeutic agents.

Glycosylation Reactions

As a glycosyl donor, MAM participates in glycosylation reactions that are essential for synthesizing complex carbohydrates and glycoconjugates. Its unique structure allows for regioselective glycosylation under mild conditions, making it a valuable building block in carbohydrate chemistry . For instance, MAM can be used to synthesize oligosaccharides with specific biological functions.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Immunomodulatory Study :

- Glycosylation Efficiency :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-azido-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUDSQPSDRNDFJ-NZEXEKPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.